

Comparative analysis of Propanol-PEG6-CH2OH from different suppliers

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Compound of Interest

Compound Name: Propanol-PEG6-CH2OH

Cat. No.: B11936345

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For researchers and drug development professionals utilizing **Propanol-PEG6-CH2OH** as a linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the purity and consistency of this reagent are paramount to ensure reproducible experimental outcomes and the ultimate success of their therapeutic candidates. This guide provides a comparative analysis of **Propanol-PEG6-CH2OH** from three representative suppliers, highlighting key quality control parameters and providing standardized experimental protocols for in-house verification.

Data Presentation

The following table summarizes the typical quality control data for **Propanol-PEG6-CH2OH** obtained from three different suppliers. This data is based on representative Certificates of Analysis and illustrates the expected range of purity and identity verification.



Parameter	Supplier A	Supplier B	Supplier C
Purity (HPLC)	≥98.5%	≥99.0%	≥98.0%
Purity (¹H NMR)	Conforms to structure	Conforms to structure	Conforms to structure
Identity (Mass Spec)	Conforms to structure	Conforms to structure	Conforms to structure
Appearance	White to off-white solid	White solid	Off-white solid
Solubility	Soluble in DMSO, DCM, MeOH	Soluble in DMSO, DCM, MeOH	Soluble in DMSO, DCM, MeOH

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the quality of **Propanol-PEG6-CH2OH** are provided below. These protocols can be adapted for internal validation of products from various suppliers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate and quantify the main component from any impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
 - Solvent A: 0.1% TFA in Water
 - Solvent B: 0.1% TFA in Acetonitrile
- Gradient:
 - 0-5 min: 10% B



5-25 min: 10% to 90% B

25-30 min: 90% B

30-31 min: 90% to 10% B

31-35 min: 10% B

• Flow Rate: 1.0 mL/min

Detection: UV at 214 nm

• Injection Volume: 10 μL

• Sample Preparation: Dissolve the **Propanol-PEG6-CH2OH** sample in the initial mobile phase composition at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
- Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key expected signals include those corresponding to the propanol end groups and the repeating ethylene glycol units. The integration of these signals should be consistent with the molecular structure.

Mass Spectrometry (MS) for Identity Verification

Mass spectrometry is employed to confirm the molecular weight of the compound.



- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
- Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Analysis Mode: Positive ion mode is typically used to observe the protonated molecule
 [M+H]+ or adducts with other cations like sodium [M+Na]+. The observed mass should
 correspond to the calculated molecular weight of Propanol-PEG6-CH2OH.

Visualizations

The following diagrams illustrate the experimental workflow for supplier comparison and a hypothetical signaling pathway involving a PROTAC synthesized using this linker.

Caption: Experimental workflow for comparing **Propanol-PEG6-CH2OH** from different suppliers.

Caption: Hypothetical signaling pathway of a PROTAC utilizing the **Propanol-PEG6-CH2OH** linker.

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